4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate

Peptide sequencing Protein adduct detection LC-MS/MS

Manual Edman degradation sequencing at subnanomole sensitivity is hindered by UV-absorbing impurities and solvent-gradient baseline drift inherent to PITC-based detection. DABITC (CAS 7612-98-8) resolves this by forming colored DABTH-amino acid derivatives with λmax at 436 nm in the visible range, bypassing UV interference entirely. • Detection limit of 1 pmol (S/N=5); complete sequencing achievable with <1 nmol of material • ~2× higher molar absorptivity versus PTH derivatives; eliminates baseline noise from solvent gradients • Double-coupling DABITC/PITC method enables manual sequencing without automated gas-phase sequencer investment Supplied at ≥97% purity with ambient-temperature shipping. Suitable for N-terminal sequencing, histamine quantification, and protein adduct analysis by LC/MS/MS.

Molecular Formula C15H14N4S
Molecular Weight 282.4 g/mol
CAS No. 7612-98-8
Cat. No. B1218674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate
CAS7612-98-8
Synonyms4-(N,N-dimethylaminoazobenzene)-4'-isothiocyanate
DABITC
Molecular FormulaC15H14N4S
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C=S
InChIInChI=1S/C15H14N4S/c1-19(2)15-9-7-14(8-10-15)18-17-13-5-3-12(4-6-13)16-11-20/h3-10H,1-2H3
InChIKeyOSWZKAVBSQAVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DABITC Core Properties & Procurement


4-(N,N-Dimethylamino)azobenzene-4'-isothiocyanate (DABITC, CAS 7612-98-8) is a chromophoric, hydrophobic Edman-type reagent featuring an intensely colored azo chromophore covalently linked to a reactive isothiocyanate group [1]. It belongs to the class of aromatic isothiocyanates employed primarily for N-terminal peptide and protein sequencing via Edman degradation chemistry, as well as for pre-column derivatization in HPLC analysis of primary amines [2]. The compound is characterized by a molecular formula of C15H14N4S, a molecular weight of 282.36 g/mol, and a melting point of 169.0–172.0 °C . Its defining feature is the formation of colored 4-N,N-dimethylaminoazobenzene-4′-thiohydantoin (DABTH) derivatives upon coupling with N-terminal amino acids, which exhibit an absorption maximum at 436 nm [1].

Chromophoric Edman reagent for manual N-terminal peptide sequencing
Visible-region detection (436 nm) bypasses UV baseline interference
Pre-column HPLC derivatization of primary amines in biological matrices

DABITC Functional Differentiation Over Generic Isothiocyanates


Isothiocyanate reagents for Edman degradation and amine derivatization are not functionally interchangeable. Phenyl isothiocyanate (PITC), the classical Edman reagent, produces phenylthiohydantoin (PTH) derivatives that require UV detection at approximately 269 nm, a spectral region where solvent gradient changes and UV-absorbing impurities from the degradation chemistry generate significant baseline noise and interfering peaks [1]. In contrast, DABITC yields DABTH derivatives with an absorption maximum shifted into the visible range at 436 nm, effectively bypassing UV interference and producing substantially cleaner chromatographic baselines [1]. Furthermore, the molar extinction coefficient of DABTH-amino acids is approximately twice that of PTH-amino acids [1]. The detection sensitivity achievable with DABITC-based methods is orders of magnitude greater than PITC when coupled with modern LC/MS/MS detection [2]. These differences are not marginal; they fundamentally determine whether a given amount of precious biological sample yields interpretable sequence data or is effectively wasted.

DABITC
PITC
Visible 436 nm detection; reduced baseline noise
UV ~269 nm detection; susceptible to gradient and byproduct interference
Reported LC/MS/MS sensitivity may be substantially higher
Limited MS sensitivity may miss low-abundance adducts
TLC: visible red spots at picomole level; no UV needed
TLC: requires UV lamp or spray reagents; lower contrast

DABITC Quantitative Evidence & Selection Guide


LC/MS/MS Detection Sensitivity Enhancement Over PITC

DABITC provides a massive enhancement in detection sensitivity when used for LC/MS/MS analysis of N-terminal protein adducts compared to the classical Edman reagent phenyl isothiocyanate (PITC). In a direct comparative study using synthesized thiohydantoin analytes from valine and N-methylvaline, the sensitivity achieved with DABITC by LC/MS/MS was enhanced by up to three orders of magnitude (approximately 1000-fold) as compared to PITC, and was higher than pentafluorophenyl isothiocyanate (PFPITC) [1].

LC/MS/MS Sensitivity
Head-to-head
~1000× sensitivity improvement over PITC; superior to PFPITC
Supports low-abundance adduct detection ranking
Valine and N-methylvaline thiohydantoin comparison
Peptide sequencing Protein adduct detection LC-MS/MS

HPLC Detection Limit

DABITC enables the detection of amino acid DABTH derivatives at the 1 picomole level using reversed-phase HPLC with visible region detection, achieving a signal-to-baseline noise ratio of 5 [1]. This detection threshold permits complete sequence analysis of peptides and N-terminal sequencing of proteins with less than 1 nmol of total material [1]. This subnanomole sensitivity is achieved without requiring an automated sequenator or radioactive labeling [1].

HPLC Detection Limit
Reported
1 pmol (S/N = 5) by reversed-phase HPLC with visible detection
Supports subnanomole manual sequencing
Subnanomole total material requirement
HPLC Amino acid analysis Visible detection

DABTH Molar Extinction Coefficient vs. PTH

The 4-N,N-dimethylaminoazobenzene-4′-thiohydantoin (DABTH) derivatives produced by DABITC coupling possess molar extinction coefficients that are approximately twice those of the corresponding phenylthiohydantoin (PTH) derivatives generated by PITC [1]. Combined with the 436 nm absorption maximum in the visible region, this enhanced absorptivity enables DABITC-based detection methods to circumvent UV-absorbing impurities and solvent gradient baseline fluctuations that plague PITC-based UV detection at 269 nm [1].

Extinction Coefficient
Class-level
~2× higher molar absorptivity; λmax 436 nm vs. 269 nm
Reported extinction advantage may improve detection signal
Class-level inference; UV interference bypass
Spectrophotometry HPLC detection Amino acid derivatives

Solid-Phase Sequencing at Subnanomole Levels

In automated solid-phase microsequencing, DABITC used in conjunction with PITC (double-coupling method) enables up to 30–35 identifiable degradation cycles from immobilized peptides in the 1–10 nmol range [1]. A separate comparative study of solid-phase sequencing demonstrated that both DABITC double-coupling and regular PITC degradation procedures were capable of sequencing immobilized peptides or proteins at subnanomole levels, with DABITC offering cleaner thiazolinone extraction and higher recovery yields of thiohydantoins when using optimized methanol/dichloroethane wash protocols [2].

Solid-Phase Sequencing
Head-to-head
30–35 identifiable cycles from 1–10 nmol; cleaner conversion
Supports solid-phase sequencing with reduced background
DABITC/PITC double-coupling method
Solid-phase sequencing Peptide mapping Automated Edman

TLC Detection with Visible Chromophore

The azo chromophore of DABITC permits direct visual detection of DABTH-amino acid derivatives on two-dimensional polyamide thin-layer chromatography (TLC) sheets as distinct red spots at picomole quantities [1]. This chromogenic property eliminates the need for UV visualization equipment, spray reagents, or radioactive labeling [1]. Additionally, the sequential color change of the spots from purple to blue to red upon exposure to HCl vapor corresponds to the chemical progression from DABITC to the thiocarbamoyl intermediate to the DABTH derivative, providing a valuable internal verification of reaction progress [1].

TLC Visual Detection
Class-level
Picomole red spots visible by eye; color-change reaction monitoring
Enables TLC-based sequencing without UV equipment
Qualitative visual advantage over UV-dependent PTH
TLC Manual sequencing Amino acid identification

Pre-Column Derivatization for Histamine Analysis

DABITC has been successfully applied as a pre-column derivatization reagent for HPLC analysis of histamine, achieving complete colorimetric labeling of the amino group in the presence of sodium bicarbonate at 90°C for 5 minutes [1]. The resulting DABITC-histamine derivative was sensitively and easily analyzed by HPLC on a Cosmosil 5SL column using a CHCl3/N,N-dimethylformamide/H2O (210:90:4) mobile phase containing 0.4% acetic acid [1]. This method was successfully deployed to measure histamine produced in histidine decarboxylase (HDC) inhibition assays from both mouse mastocytoma P-815 cells and Clostridium perfringens [1].

Histamine Derivatization
Reported
Complete labeling in 5 min at 90°C; HPLC with visible detection
Reported pre-column method for histamine in enzyme assays
Validated in mammalian and bacterial HDC assays
HPLC derivatization Histamine analysis Biogenic amines

DABITC Optimal Application Scenarios


Manual N-Terminal Peptide Sequencing

DABITC enables manual Edman degradation sequencing of peptides and N-terminal proteins at subnanomole sensitivity without requiring an expensive automated gas-phase sequencer. The DABITC/PITC double-coupling method, combined with HPLC detection of colored DABTH derivatives at 436 nm, achieves detection limits of 1 pmol (S/N = 5) and permits complete sequencing with <1 nmol of material [1]. The visible chromophore eliminates UV interference and provides approximately 2× higher molar absorptivity than PTH derivatives . This application is particularly relevant for laboratories with limited capital equipment budgets, core facilities supporting multiple investigators with variable sample loads, and teaching laboratories requiring hands-on sequencing experience.

LC/MS/MS for N-Terminal Protein Adduct Detection

For the detection and quantification of N-terminal protein adducts (e.g., from electrophilic chemicals or metabolites), DABITC derivatization followed by LC/MS/MS analysis provides up to 1000-fold sensitivity enhancement compared to PITC-based methods, and outperforms pentafluorophenyl isothiocyanate (PFPITC) [1]. This sensitivity differential is critical for detecting background adduct levels in population studies, monitoring low-level occupational exposures, and analyzing precious clinical samples where adduct concentrations fall below the detection threshold of conventional Edman reagents. The use of DABITC enables detection at the pmol/g globin level without the volatility and thermal stability constraints of GC-MS approaches [1].

Histamine Quantification in Food and Fermentation QC

DABITC serves as a rapid pre-column derivatization reagent for HPLC-based histamine quantification in food products, fermentation monitoring, and enzyme inhibition assays. The established method achieves complete histamine labeling in 5 minutes at 90°C in sodium bicarbonate buffer, followed by straightforward HPLC separation on a silica column with visible detection [1]. This method has been validated in assays of histidine decarboxylase inhibitory activity from both mammalian (mouse mastocytoma P-815) and bacterial (Clostridium perfringens) sources [1], demonstrating its applicability across diverse biological matrices. The colored derivative eliminates the need for fluorescence detectors while maintaining adequate sensitivity for quality control applications.

Peptide Purity Verification for Recombinant Proteins

DABITC-based manual sequencing offers distinct advantages for N-terminal identification in quality control workflows supporting recombinant protein production. The method allows handling many samples simultaneously with almost no extra work [1], making it suitable for verifying sample purity and confirming short N-terminal sequences in connection with DNA sequencing verification of cloned constructs [1]. The ability to perform parallel manual sequencing runs without instrument queuing constraints provides throughput advantages in biopharmaceutical QC environments where multiple clones or production batches require rapid N-terminal confirmation.

Application
Selection Property
Validation Focus
Manual N-terminal peptide sequencing
Visible-chromophore Edman reagent
Detection limit and cycle length validation
N-terminal protein adduct detection (LC/MS/MS)
MS sensitivity context
Low-abundance adduct detection in research samples
Histamine quantification in food and enzyme assays
Pre-column derivatization efficiency
Derivatization completeness and HPLC selectivity
N-terminal purity verification of recombinant proteins
Parallel manual sequencing throughput
Sequence confirmation without instrument queuing

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